molecular formula C13H19N5O2S B2404938 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 942000-16-0

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2404938
CAS No.: 942000-16-0
M. Wt: 309.39
InChI Key: FORQQWOCNURSAO-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrazole ring, a sulfonamide group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Attachment of the Sulfonamide Group: The resulting tetrazole derivative is then reacted with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The tetrazole ring and the phenyl ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Sulfonamides have a history of use as antibiotics, and modifications of their structure can lead to new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tetrazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1H-tetrazole-5-sulfonamide
  • N-(3,4-dimethylphenyl)-1H-tetrazole-5-methylsulfonamide
  • N-(3,4-dimethylphenyl)-1H-tetrazole-5-ethylsulfonamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is unique due to the specific combination of the tetrazole ring and the propane-1-sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-4-7-21(19,20)14-9-13-15-16-17-18(13)12-6-5-10(2)11(3)8-12/h5-6,8,14H,4,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQQWOCNURSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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